molecular formula C8H5ClFN3 B13656618 8-Chloro-6-fluoroquinazolin-2-amine

8-Chloro-6-fluoroquinazolin-2-amine

Cat. No.: B13656618
M. Wt: 197.60 g/mol
InChI Key: CPKOAEXDYYHPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 8-Chloro-6-fluoroquinazolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluoroquinazolin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in disease pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation . The exact molecular pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

8-Chloro-6-fluoroquinazolin-2-amine can be compared with other quinazoline derivatives such as:

What sets this compound apart is its unique substitution pattern, which can lead to different biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

Molecular Formula

C8H5ClFN3

Molecular Weight

197.60 g/mol

IUPAC Name

8-chloro-6-fluoroquinazolin-2-amine

InChI

InChI=1S/C8H5ClFN3/c9-6-2-5(10)1-4-3-12-8(11)13-7(4)6/h1-3H,(H2,11,12,13)

InChI Key

CPKOAEXDYYHPBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)N)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.